molecular formula C9H9ClO3 B3137792 Methyl 2-(5-chloro-2-hydroxyphenyl)acetate CAS No. 441356-47-4

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate

Cat. No.: B3137792
CAS No.: 441356-47-4
M. Wt: 200.62 g/mol
InChI Key: MYVKSIPPDPQMHQ-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate is a chemical compound with the molecular formula C9H9ClO3. It is known for its diverse applications in scientific research and industry. This compound is a derivative of phenylacetic acid and contains a chloro and hydroxy group on the aromatic ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate can be synthesized through various methods. One common method involves the esterification of 5-chloro-2-hydroxyphenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the transesterification of methyl acetate with 5-chloro-2-hydroxyphenylacetic acid under acidic conditions. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high throughput. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-2-hydroxyphenyl)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The chloro group can participate in halogen bonding, further stabilizing the interaction with molecular targets. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Methyl 2-(5-chloro-2-hydroxyphenyl)acetate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-(5-chloro-2-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVKSIPPDPQMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl methylthiomethyl sulfoxide (11.7 g), 40% solution of benzyltrimethylammonium hydroxide in methanol (7.5 mL), 5-chloro-2-methoxymethoxybenzaldehyde (9.43 g) and tetrahydrofuran (150 mL) was heated under reflux for 20 hrs. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated. A mixture of the obtained residue and 10% hydrogen chloride-methanol (100 mL) was heated under reflux for 15 hrs. The reaction mixture was concentrated, and ethyl acetate was added to the residue. The organic layer was washed successively with water and saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The obtained residue was subjected to silica gel column chromatography to give crystals (7.24 g, 91%) of methyl 2-(5-chloro-2-hydroxyphenyl)acetate from a fraction eluted with ethyl acetate-hexane (1:4, v/v). Recrystallization from ethyl acetate-hexane gave colorless prism crystals. melting point: 84-85° C.
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11.7 g
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9.43 g
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150 mL
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7.5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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